6-(3,5-Dimethylphenoxy)hexan-2-one
Description
6-(3,5-Dimethylphenoxy)hexan-2-one is a ketone derivative featuring a hexan-2-one backbone substituted with a 3,5-dimethylphenoxy group at the 6-position. The compound’s structure suggests applications as an intermediate in organic synthesis or agrochemical development, given the prevalence of dimethylphenoxy groups in bioactive molecules (e.g., pesticides and pharmaceuticals) .
Properties
IUPAC Name |
6-(3,5-dimethylphenoxy)hexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11-8-12(2)10-14(9-11)16-7-5-4-6-13(3)15/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQZPDNGKPOJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares 6-(3,5-Dimethylphenoxy)hexan-2-one with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.
Structural and Functional Differences
Key Observations:
Substituent Effects: Electron-Donating Groups: The dimethylphenoxy group in the target compound and triaziflam may enhance stability and modulate reactivity compared to electron-withdrawing groups (e.g., nitro in ). Functional Groups: Esters ( ) and phosphinyl groups ( ) introduce distinct reactivity profiles, such as susceptibility to hydrolysis or participation in coordination chemistry.
Synthetic Methods: High-yield (94%) ester synthesis via reflux ( ) contrasts with solvent-free grinding methods for camphor derivatives (82–86% yields) , highlighting trade-offs between efficiency and reaction conditions.
Pharmaceuticals: Piperidine-pyrimidine-dione derivatives ( ) demonstrate therapeutic relevance, though the target compound’s bioactivity remains unexplored.
Physical and Chemical Properties
- Melting Points: Methyl 6-(2,5-dimethoxyphenyl)hexanoate (3) has a melting point of 75–77°C , while the target compound’s melting point is unreported. Steric effects from dimethylphenoxy may lower solubility compared to methoxy analogs.
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